molecular formula C21H26N4O B11029310 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one

Cat. No.: B11029310
M. Wt: 350.5 g/mol
InChI Key: QELNSBMFJIXYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE is a complex organic compound that features a benzimidazole moiety, a pyrrolidinyl group, and a dimethylpyrrole unit

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE typically involves multi-step organic reactions. The process may start with the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, while the dimethylpyrrole unit can be synthesized through cyclization reactions involving appropriate precursors .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The pyrrolidinyl and dimethylpyrrole groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE is unique due to its combination of benzimidazole, pyrrolidinyl, and dimethylpyrrole units, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethylpyrrol-1-yl)butan-1-one

InChI

InChI=1S/C21H26N4O/c1-15-11-12-16(2)24(15)13-6-10-20(26)25-14-5-9-19(25)21-22-17-7-3-4-8-18(17)23-21/h3-4,7-8,11-12,19H,5-6,9-10,13-14H2,1-2H3,(H,22,23)

InChI Key

QELNSBMFJIXYNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCCC(=O)N2CCCC2C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.